molecular formula C10H11NS B14439207 (1-Isothiocyanatopropan-2-yl)benzene CAS No. 76924-10-2

(1-Isothiocyanatopropan-2-yl)benzene

Cat. No.: B14439207
CAS No.: 76924-10-2
M. Wt: 177.27 g/mol
InChI Key: FGESWFIKOLPCKC-UHFFFAOYSA-N
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Description

(1-Isothiocyanatopropan-2-yl)benzene is an organic compound that belongs to the class of isothiocyanates These compounds are characterized by the presence of the isothiocyanate group (-N=C=S) attached to a carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Isothiocyanatopropan-2-yl)benzene typically involves the reaction of an appropriate amine with thiophosgene. The general reaction can be represented as follows:

R-NH2+CSCl2R-N=C=S+2HCl\text{R-NH}_2 + \text{CSCl}_2 \rightarrow \text{R-N=C=S} + 2\text{HCl} R-NH2​+CSCl2​→R-N=C=S+2HCl

In this case, the amine would be (1-aminopropan-2-yl)benzene. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions.

Industrial Production Methods

Industrial production of isothiocyanates often involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

(1-Isothiocyanatopropan-2-yl)benzene can undergo various types of chemical reactions, including:

    Oxidation: The isothiocyanate group can be oxidized to form sulfonyl isocyanates.

    Reduction: Reduction of the isothiocyanate group can yield corresponding amines.

    Substitution: The isothiocyanate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can react with the isothiocyanate group.

Major Products Formed

    Oxidation: Sulfonyl isocyanates.

    Reduction: Corresponding amines.

    Substitution: Thioureas, carbamates, and other derivatives.

Scientific Research Applications

    Chemistry: Used as intermediates in the synthesis of more complex molecules.

    Biology: Studied for their potential as bioactive compounds with antimicrobial and anticancer properties.

    Medicine: Investigated for their potential therapeutic effects, including anti-inflammatory and chemopreventive activities.

    Industry: Used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of (1-Isothiocyanatopropan-2-yl)benzene involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and DNA. This reactivity underlies its potential bioactivity, including its ability to inhibit enzymes and interfere with cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Phenyl isothiocyanate: Similar structure but lacks the propan-2-yl group.

    Benzyl isothiocyanate: Contains a benzyl group instead of the propan-2-yl group.

    Allyl isothiocyanate: Contains an allyl group instead of the propan-2-yl group.

Uniqueness

(1-Isothiocyanatopropan-2-yl)benzene is unique due to the presence of the propan-2-yl group, which can influence its reactivity and interactions with other molecules. This structural feature may impart distinct chemical and biological properties compared to other isothiocyanates.

Properties

CAS No.

76924-10-2

Molecular Formula

C10H11NS

Molecular Weight

177.27 g/mol

IUPAC Name

1-isothiocyanatopropan-2-ylbenzene

InChI

InChI=1S/C10H11NS/c1-9(7-11-8-12)10-5-3-2-4-6-10/h2-6,9H,7H2,1H3

InChI Key

FGESWFIKOLPCKC-UHFFFAOYSA-N

Canonical SMILES

CC(CN=C=S)C1=CC=CC=C1

Origin of Product

United States

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